2,6-Dichloro-4-fluorobenzenesulfonyl chloride

Vue d'ensemble

Description

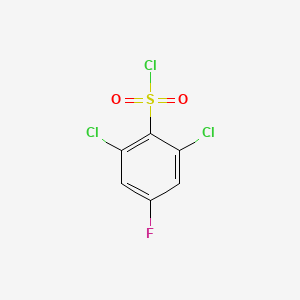

2,6-Dichloro-4-fluorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H2Cl3FO2S and its molecular weight is 263.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

2,6-Dichloro-4-fluorobenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophilic compound that can undergo nucleophilic substitution reactions . It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For instance, it is moisture sensitive, indicating that it can readily react with water .

Activité Biologique

2,6-Dichloro-4-fluorobenzenesulfonyl chloride (DCFBSC) is an aromatic sulfonyl chloride with the chemical formula C₆H₂Cl₂FOSCl and CAS Number 88972-04-7. It is characterized by a benzene ring substituted with two chlorine atoms and one fluorine atom, along with a sulfonyl chloride group. This compound is primarily utilized as a reagent in organic synthesis, particularly for introducing the 2,6-dichloro-4-fluorobenzenesulfonyl (Dcfbs) group into various organic molecules. Despite its extensive applications in synthetic chemistry, specific documented information regarding its biological activity remains limited.

DCFBSC is known for its electrophilic nature, which allows it to participate in various substitution reactions. The unique arrangement of substituents on the benzene ring influences its reactivity and potential applications in drug design and material modification.

| Property | Value |

|---|---|

| Molecular Weight | 228.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Electrophilicity | High |

Currently, there is no well-documented mechanism of action for DCFBSC in biological systems. However, its electrophilic nature suggests potential interactions with nucleophiles present in biological environments. Such interactions may lead to modifications of biomolecules, although specific studies elucidating these pathways are sparse.

Applications in Drug Design

The Dcfbs group can enhance the properties of drug candidates by improving metabolic stability and lipophilicity. This modification can be beneficial for optimizing drug design and development, particularly in enhancing the pharmacokinetic profiles of therapeutic agents.

Case Studies and Research Findings

- Reactivity Profile : Research indicates that compounds similar to DCFBSC have been utilized as activating agents for covalent attachment to biological macromolecules. For example, 4-fluorobenzenesulfonyl chloride has been shown to modify protein side chains effectively, which may provide insights into potential applications of DCFBSC in bioconjugation strategies .

- Cytotoxicity Studies : While specific cytotoxicity data for DCFBSC is lacking, related studies on structurally similar compounds indicate that modifications using sulfonyl chlorides can impact cellular viability and inflammatory responses. For instance, a study evaluating N-phenylsulfonyl derivatives demonstrated anti-inflammatory activity characterized by inhibition of cytokine secretion in hepatic carcinoma cell lines .

- Electrochemical Behavior : Investigations into the electrochemical reduction of arene sulfonyl chlorides suggest that DCFBSC may participate in autocatalytic mechanisms under certain conditions, which could influence its reactivity in biological systems .

Potential Toxicological Effects

Though specific toxicity data for DCFBSC is not available, the general properties of sulfonyl chlorides indicate that they may exhibit cytotoxic effects due to their electrophilic nature. Careful evaluation through assays such as MTT or similar viability tests would be necessary to assess any potential toxicological risks associated with this compound.

Propriétés

IUPAC Name |

2,6-dichloro-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-4-1-3(10)2-5(8)6(4)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHYMVBIIFENJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679322 | |

| Record name | 2,6-Dichloro-4-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88972-04-7 | |

| Record name | 2,6-Dichloro-4-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.